molecular formula C14H12ClNO4S B287376 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B287376
M. Wt: 325.8 g/mol
InChI Key: LFEXOSZOXPKLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate, also known as MMCT, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in diverse fields such as medicine, agriculture, and material science. MMCT has been found to exhibit unique biochemical and physiological effects, making it an interesting compound to study.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has also been found to exhibit insecticidal and herbicidal activity by disrupting the nervous system and metabolic processes of insects and plants.
Biochemical and physiological effects:
5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit unique biochemical and physiological effects. In animal studies, 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been shown to reduce inflammation and oxidative stress and improve glucose metabolism. 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has also been found to exhibit low toxicity in animal models, making it a promising compound for further study.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its high purity and stability. 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been synthesized using optimized methods to obtain high yields and purity. However, one limitation of using 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its relatively high cost compared to other chemical compounds.

Future Directions

There are several future directions for the study of 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate. One direction is the development of novel materials using 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate as a building block. 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit unique electronic and optical properties, making it an interesting compound for the development of new materials.
Another direction is the study of 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate as a potential anti-inflammatory and anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate and its potential use in the treatment of various inflammatory and cancerous conditions.
Lastly, the study of 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate as a potential pesticide for agricultural use is also a promising future direction. 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit potent insecticidal and herbicidal activity, making it a potential alternative to traditional pesticides.
Conclusion:
In conclusion, 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in diverse fields such as medicine, agriculture, and material science. 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit unique biochemical and physiological effects, making it an interesting compound to study. Further studies are needed to fully understand the mechanism of action of 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate and its potential applications in various fields.

Synthesis Methods

5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid with 5-(methoxycarbonyl)-2-methylphenylamine. Another method involves the reaction of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid with 5-(methoxycarbonyl)-2-methylphenyl isothiocyanate. The synthesis of 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been optimized to obtain high yields and purity.

Scientific Research Applications

5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential applications in diverse fields such as medicine, agriculture, and material science. In medicine, 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has also been found to reduce inflammation in animal models of arthritis and colitis.
In agriculture, 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use as a pesticide. It has been found to exhibit potent insecticidal activity against various insects, including mosquitoes, cockroaches, and termites. 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has also been found to exhibit herbicidal activity against weed species.
In material science, 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials. It has been found to exhibit unique electronic and optical properties, making it an interesting compound for the development of new materials.

properties

Product Name

5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

(5-methoxycarbonyl-2-methylphenyl) 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12ClNO4S/c1-7-4-5-9(12(17)19-3)6-10(7)20-13(18)11-8(2)16-14(15)21-11/h4-6H,1-3H3

InChI Key

LFEXOSZOXPKLTK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)OC(=O)C2=C(N=C(S2)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)OC(=O)C2=C(N=C(S2)Cl)C

Origin of Product

United States

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